1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-(5-acetamido-2-methoxyphenyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-1-[2-(2,4-dimethoxyanilino)-2-oxoethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O6/c1-16(30)26-18-5-8-22(34-3)21(13-18)28-25(32)17-9-11-29(12-10-17)15-24(31)27-20-7-6-19(33-2)14-23(20)35-4/h5-8,13-14,17H,9-12,15H2,1-4H3,(H,26,30)(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFPIQWARRPBQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)CC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related piperidine-4-carboxamide derivatives and acetamide-containing molecules from the evidence. Key differences in substituents, synthesis yields, and purity are highlighted.
Key Observations
Substituent Diversity :
- The target compound’s 2,4-dimethoxyphenyl and 5-acetamido-2-methoxyphenyl groups distinguish it from analogs with oxazole (e.g., compounds ) or biphenyl moieties (e.g., ). These substituents may enhance solubility or receptor-binding affinity compared to bulkier groups like naphthyl or tert-butyl.
- Acetamide-containing analogs (e.g., N-(4-acetamido-3-nitrophenyl)acetamide in ) share the acetamido group but lack the piperidine core, limiting direct comparability.
Synthesis and Purity: Compounds in were synthesized via amine coupling reactions, with yields ranging from 51–59% and HPLC purity up to >99.8% . Purity data for the target compound is absent, but HPLC methods (as in ) would be critical for quality control.
Structural Analogues in Drug Development :
- Piperidine-4-carboxamide derivatives are often explored as kinase inhibitors or antiviral agents. For example, compounds targeted hepatitis C virus entry , while highlighted acetamide intermediates in bioactive molecule synthesis . The target compound’s dual methoxy and acetamido groups could position it for similar applications, though bioactivity data is speculative.
Research Findings and Implications
- Synthetic Challenges : The target compound’s synthesis would likely involve coupling 2,4-dimethoxyphenyl carbamoyl methyl chloride to the piperidine core, followed by reaction with 5-acetamido-2-methoxyaniline. Steric hindrance from the methoxy groups might necessitate optimized reaction conditions (e.g., elevated temperatures or catalysts).
- Structure-Activity Relationship (SAR) : Methoxy groups in analogous compounds (e.g., ) improve metabolic stability, while acetamido groups (as in ) may enhance target binding. The combination in the target compound could synergize these effects.
- Potential Applications: Similar piperidine-4-carboxamides are used in CNS drug development due to their blood-brain barrier permeability. The target compound’s substituents may also lend it to oncology or anti-inflammatory research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
